

"2-Fluoro-6-nitrobenzoic acid" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-6-nitrobenzoic acid

Cat. No.: B1297704

[Get Quote](#)

An In-depth Technical Guide to **2-Fluoro-6-nitrobenzoic Acid**

Abstract

2-Fluoro-6-nitrobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a carboxylic acid group flanked by a fluorine atom and a nitro group in ortho positions, imparts distinct chemical reactivity and makes it a valuable building block for complex molecular architectures. This document provides a comprehensive overview of its physical and chemical properties, spectroscopic data, relevant experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

2-Fluoro-6-nitrobenzoic acid is a crystalline solid. The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid proton.

Identifier	Value
IUPAC Name	2-fluoro-6-nitrobenzoic acid[1]
CAS Number	385-02-4[2]
Molecular Formula	C ₇ H ₄ FNO ₄ [1][2]
SMILES	C1=CC(=C(C(=C1)F)C(=O)O)--INVALID-LINK-- [O-][1]
InChI Key	MPDZCNPDHUUPRL-UHFFFAOYSA-N[1]

Physical and Chemical Properties

The physical and chemical properties of **2-Fluoro-6-nitrobenzoic acid** are summarized below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

Property	Value	Source
Molecular Weight	185.11 g/mol	[1][2]
Appearance	White to light yellow to light orange powder/crystal	
Melting Point	150 °C	
Boiling Point	334.7 ± 27.0 °C (Predicted)	
Density	1.568 ± 0.06 g/cm ³ (Predicted)	
pKa	1.50 ± 0.30 (Predicted)	
Solubility	Soluble in benzene, toluene, ketones, and ethers.	[3]

Note: Some physical properties are predicted values derived from computational models.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **2-Fluoro-6-nitrobenzoic acid**. While a complete public dataset for this specific isomer is not readily available, the expected spectral characteristics can be inferred from its structure and data from closely related isomers.^[4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and nitro groups.

Chemical Shift (ppm)	Multiplicity	Assignment
~8.0 - 8.3	m	Aromatic H
~7.6 - 7.9	m	Aromatic H
~13.0	br s	Carboxylic Acid H

Predicted values are based on standard chemical shift tables and data from similar compounds like 2-Fluoro-5-nitrobenzoic acid.^[5]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹J C-F).

Chemical Shift (ppm)	Assignment
~165	C=O (Carboxylic Acid)
~160 (d, ¹ J C-F ≈ 250 Hz)	C-F
~150	C-NO ₂
~120 - 140	Aromatic C-H & C-COOH

Predicted values are based on standard chemical shift tables and data from isomers like 2-Fluoro-5-nitrobenzoic acid.[\[6\]](#)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Description of Vibration
~2500-3300	O-H stretch (broad, from carboxylic acid)
~1700	C=O stretch (carboxylic acid) [4]
~1530	Asymmetric NO ₂ stretch [4]
~1350	Symmetric NO ₂ stretch [4]
~1250	C-F stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

m/z Value	Assignment
185	[M] ⁺ (Molecular Ion)
168	[M-OH] ⁺
139	[M-NO ₂] ⁺
122	[M-COOH-F] ⁺
77	[C ₆ H ₅] ⁺

Fragmentation pattern is predicted based on the fragmentation of similar structures like benzoic acid and nitro-substituted aromatics.[\[7\]](#)

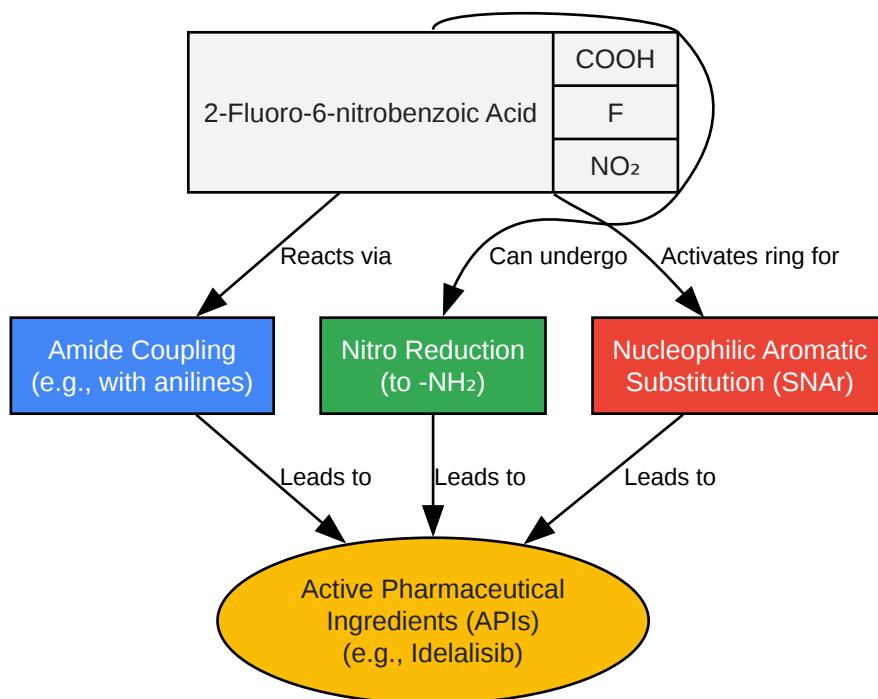
Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of **2-Fluoro-6-nitrobenzoic acid**.

Synthesis Protocol: Nitration of 2-Fluorobenzoic Acid (Representative Method)

A common route to synthesize nitroaromatic compounds is through electrophilic aromatic substitution. The following is a representative protocol for the nitration of a substituted benzoic acid, which can be adapted for the synthesis of **2-Fluoro-6-nitrobenzoic acid**.^[8]

Materials:


- 2-Fluorobenzoic acid
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Ice
- Deionized Water
- Dichloromethane (DCM) or Ethyl Acetate
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve the starting material (e.g., 2-Fluorobenzoic acid) in concentrated sulfuric acid.
- Cool the mixture to 0°C in an ice bath.
- Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.

- Carefully pour the reaction mixture over crushed ice to precipitate the product.
- Extract the aqueous mixture with a suitable organic solvent (e.g., DCM) multiple times.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- The product can be further purified by recrystallization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-6-nitrobenzoic acid | C7H4FNO4 | CID 603758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR [m.chemicalbook.com]
- 6. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 13C NMR spectrum [chemicalbook.com]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. ["2-Fluoro-6-nitrobenzoic acid" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297704#2-fluoro-6-nitrobenzoic-acid-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com